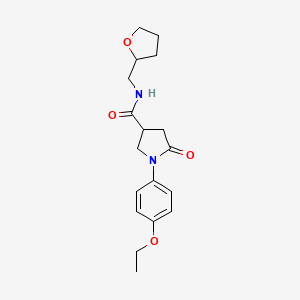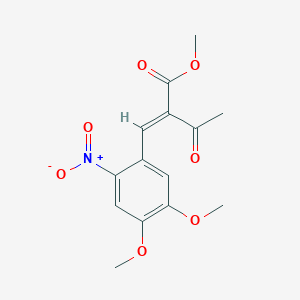
methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate often involves the use of acrylate derivatives and nitrophenyl precursors. For instance, the Michael addition of nitroform to methyl acrylate forms methyl 4,4,4-trinitrobutyrate, demonstrating the reactivity of acrylate derivatives in the presence of nitro-containing compounds under specific conditions (Kaplan & Glover, 1966).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using spectroscopic techniques such as NMR and FTIR. For example, the structure of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate was confirmed using NMR, FTIR, and high-resolution mass spectrometry, showcasing the importance of these analytical methods in determining the structure of acrylate derivatives (Pamela, Atmaja, & Santoso, 2023).
Chemical Reactions and Properties
The chemical reactivity of acrylate derivatives includes participation in Michael addition reactions, as demonstrated in studies involving the addition of nitroform to methyl acrylate. Such reactions highlight the propensity of acrylate derivatives to undergo nucleophilic addition, forming various products depending on the reaction conditions (Kaplan & Glover, 1966).
Physical Properties Analysis
The physical properties of related compounds, such as their thermal stability and glass transition temperature, can be higher than those of the base polymer, indicating the effect of specific substituents on these properties. This is evident in the study of polymer-metal complexes derived from related compounds, which showed increased thermal stability compared to the polymer alone (Nanjundan, Selvamalar, & Jayakumar, 2004).
Chemical Properties Analysis
The electrochemical properties and reactivity towards specific agents, such as glutathione, have been studied in compounds similar to methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate. These studies help in understanding the anticancer activity and potential bioreductive capabilities of these compounds, shedding light on their chemical behavior in biological environments (Goulart et al., 2007).
Propiedades
IUPAC Name |
methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-8(16)10(14(17)22-4)5-9-6-12(20-2)13(21-3)7-11(9)15(18)19/h5-7H,1-4H3/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLYYVCCSAXWOJ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



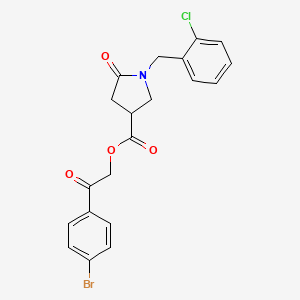
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)

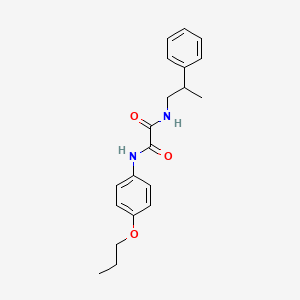
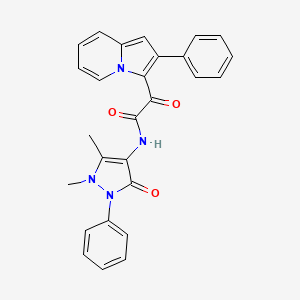
![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)
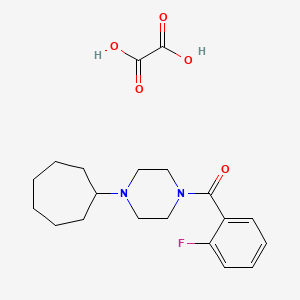

![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)
![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)
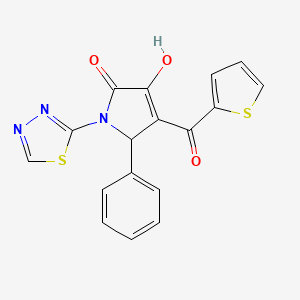
![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)
